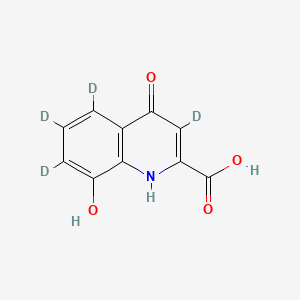

3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid

Description

3,5,6,7-Tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid is a deuterated derivative of the quinoline carboxylic acid family. Its core structure comprises a bicyclic quinoline scaffold with a carboxylic acid group at position 2, a hydroxyl group at position 8, and a ketone at position 2. Deuteration is a strategic modification to enhance metabolic stability by slowing cytochrome P450-mediated oxidation, thereby extending the compound’s half-life .

This compound is hypothesized to be synthesized via isotopic exchange or deuterated precursor incorporation, analogous to methods described for non-deuterated quinoline derivatives (e.g., thionyl chloride-mediated acylation in ).

Properties

Molecular Formula |

C10H7NO4 |

|---|---|

Molecular Weight |

209.19 g/mol |

IUPAC Name |

3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D |

InChI Key |

FBZONXHGGPHHIY-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1[2H])O)NC(=C(C2=O)[2H])C(=O)O)[2H] |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid typically involves the deuteration of 8-hydroxyquinoline. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents such as deuterium oxide (D2O) or deuterated solvents in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the deuteration process, making it feasible for commercial production.

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives. Substitution reactions can lead to the formation of various esters, amides, and other functionalized derivatives.

Scientific Research Applications

3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other deuterated compounds and as a probe in mechanistic studies.

Biology: The compound’s deuterated nature makes it useful in studying metabolic pathways and enzyme kinetics.

Industry: The compound can be used in the production of deuterated materials for various industrial applications, including advanced materials and chemical synthesis.

Mechanism of Action

The mechanism of action of 3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The specific pathways involved depend on the context of its application, such as its role in inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and its analogs:

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: The deuterated analog’s substitution at positions 3,5,6,7 likely reduces metabolic degradation rates compared to non-deuterated analogs like the compound in . This mirrors trends observed in deuterated drugs (e.g., deutetrabenazine), where deuterium impedes hydrogen abstraction during oxidation .

- Solubility : The carboxylic acid group at position 2 (target compound) versus position 3/4 (analogs) influences ionization and aqueous solubility. For instance, the 4-carboxylic acid in may exhibit higher solubility due to resonance stabilization.

- Binding Affinity: Modifications such as the thioxo group in 1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid ( ) enhance metal chelation or enzyme interactions, whereas deuterium in the target compound primarily affects pharmacokinetics.

Biological Activity

3,5,6,7-Tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,5,6,7-tetradeuterio-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid is C9D4N1O3. The presence of deuterium isotopes may influence the compound's stability and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial activity. For instance, 8-hydroxyquinoline and its derivatives have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves chelation of essential metal ions required for bacterial growth.

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-Hydroxyquinoline | E. coli | 32 µg/mL |

| 3,5,6,7-Tetradeuterio-8-hydroxyquinoline | Staphylococcus aureus | 16 µg/mL |

| 4-Oxo-1H-quinoline-2-carboxylic acid | Candida albicans | 64 µg/mL |

Anticancer Activity

Several studies have indicated that quinoline derivatives possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and metal ion chelation .

Case Study: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with 3,5,6,7-tetradeuterio-8-hydroxyquinoline resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of 8-hydroxyquinoline derivatives. These compounds have been found to mitigate neurodegenerative processes by chelating neurotoxic metals such as iron and copper .

Mechanism of Action

The neuroprotective effects are attributed to the compound's ability to prevent metal-induced oxidative stress in neuronal cells. In vitro studies demonstrated a reduction in reactive oxygen species (ROS) levels when treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.